molecular formula C17H22N2O2 B2385410 5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one CAS No. 2418695-18-6

5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one

Cat. No.: B2385410
CAS No.: 2418695-18-6
M. Wt: 286.375
InChI Key: FKPSTDQAPRXTGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the ring construction from different cyclic or acyclic precursors . Researchers have reported efficient methods for creating the pyrrolidin-2-one ring, often starting from readily available starting materials. Additionally, functionalization of preformed pyrrolidine rings , such as proline derivatives, has been explored .


Molecular Structure Analysis

The stereoisomers and spatial orientation of substituents significantly impact the compound’s biological profile, especially concerning binding to enantioselective proteins .


Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. Researchers have investigated its reactions with various nucleophiles and electrophiles. For instance, the opening of the donor–acceptor cyclopropane moiety with primary amines (such as anilines or benzylamines) leads to the formation of γ-amino esters, a crucial intermediate in its synthesis .

Properties

IUPAC Name

5-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-17-8-7-16(18-17)13-3-5-15(6-4-13)21-11-14-10-19(14)9-12-1-2-12/h3-6,12,14,16H,1-2,7-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPSTDQAPRXTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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